molecular formula C19H22N8O2 B2540867 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide CAS No. 1797186-17-4

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide

Katalognummer B2540867
CAS-Nummer: 1797186-17-4
Molekulargewicht: 394.439
InChI-Schlüssel: GJAQZXMIVRGAFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a derivative of 1,2,4-triazole . Triazole derivatives have been reported to exhibit excellent antifungal activity by inhibiting ergosterol synthesis and destroying ANT function .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of similar compounds was established by NMR and MS analysis . The IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .


Chemical Reactions Analysis

In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . The SAR analysis showed that compounds containing benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 362.35 g/mol, XLogP3-AA of 0.8, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 8, Rotatable Bond Count of 4, Exact Mass of 362.13520511 g/mol, Monoisotopic Mass of 362.13520511 g/mol, Topological Polar Surface Area of 129 Ų, Heavy Atom Count of 27, Formal Charge of 0, and Complexity of 521 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Research on the synthesis and biological evaluation of novel heterocyclic compounds often explores their potential as therapeutic agents. Compounds with structures similar to the one have been evaluated for their anti-inflammatory, analgesic, anticancer, and antimicrobial activities. These studies involve the synthesis of novel derivatives and their subsequent screening against various biological targets to assess their efficacy and potential therapeutic applications.

For example, Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, which exhibited significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of such compounds in treating inflammation and pain (Abu‐Hashem et al., 2020).

Anticancer and Anti-5-lipoxygenase Agents

Heterocyclic compounds are also investigated for their anticancer properties. Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, indicating the potential of heterocyclic compounds in cancer therapy and as enzyme inhibitors (Rahmouni et al., 2016).

Antimicrobial Activity

Heterocyclic compounds are also of interest for their antimicrobial properties. Suresh et al. (2016) synthesized a new series of thiazolo-triazolo-pyridine derivatives and screened them for antibacterial and antifungal activities, demonstrating the role of such compounds in combating microbial infections (Suresh et al., 2016).

Potential as Antipsychotic Agents

Another area of research is the evaluation of heterocyclic carboxamides as potential antipsychotic agents. Norman et al. (1996) prepared heterocyclic analogues of known antipsychotic compounds and evaluated their activity, contributing to the development of new antipsychotic medications (Norman et al., 1996).

Wirkmechanismus

The mechanism of action of similar compounds involves the inhibition of ergosterol synthesis and the destruction of ANT function . Molecular docking studies were also done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .

Safety and Hazards

The safety of similar compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Eigenschaften

IUPAC Name

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O2/c28-18(24-19-14-5-1-2-6-15(14)25-29-19)13-4-3-7-26(9-13)16-8-17(22-11-21-16)27-12-20-10-23-27/h8,10-13H,1-7,9H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAQZXMIVRGAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3CCCN(C3)C4=NC=NC(=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.